molecular formula C5H3BrClNO B1456799 2-Bromo-5-chloro-4-hydroxypyridine CAS No. 1196145-66-0

2-Bromo-5-chloro-4-hydroxypyridine

Cat. No.: B1456799
CAS No.: 1196145-66-0
M. Wt: 208.44 g/mol
InChI Key: CSRAUIQMWHYTRV-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-hydroxypyridine is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Bromo-5-chloro-4-hydroxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as xanthine dehydrogenase, where it acts as a substrate or inhibitor . The interaction with xanthine dehydrogenase can influence the enzyme’s activity, leading to changes in the production of reactive oxygen species and other metabolites. Additionally, this compound has been observed to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and halogen interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress responses and metabolic regulation . Furthermore, this compound has been found to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound’s interaction with xanthine dehydrogenase results in enzyme inhibition, reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism . This compound interacts with enzymes such as xanthine dehydrogenase, influencing the production of reactive oxygen species and other metabolites . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus . The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative metabolism . Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .

Properties

IUPAC Name

2-bromo-5-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRAUIQMWHYTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720858
Record name 2-Bromo-5-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-66-0
Record name 2-Bromo-5-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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